(2S)-1-(benzyloxy)-3-fluoropropan-2-ol
Description
Significance of Fluorine in the Design of Biologically Active Molecules and Advanced Materials
The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.govyoutube.com This has led to a surge in the development of fluorinated compounds for a wide range of applications, from pharmaceuticals to advanced polymers. nih.gov In medicinal chemistry, it is estimated that approximately 20% of all pharmaceuticals contain fluorine, a testament to the profound impact of this element. nih.gov The presence of fluorine can enhance the metabolic stability of a drug, increase its binding affinity to target proteins, and improve its bioavailability. nih.govnih.gov For instance, the substitution of a hydrogen atom or a hydroxyl group with fluorine can block sites of metabolic oxidation, thereby prolonging the drug's therapeutic effect. nih.gov
In the realm of materials science, fluorinated polymers, such as polytetrafluoroethylene (Teflon), are renowned for their high thermal stability, chemical resistance, and low surface energy. youtube.com These properties make them invaluable in a variety of applications, including non-stick coatings, high-performance lubricants, and weather-resistant films. The unique electronic properties of the carbon-fluorine bond also contribute to the development of advanced electronic materials, such as liquid crystals and organic light-emitting diodes (OLEDs).
The introduction of fluorine can significantly influence a molecule's conformation and its interactions with its environment. For example, the gauche effect is often observed in 1,2-difluoroethane, where the conformation with the fluorine atoms in a gauche relationship is more stable than the anti-conformation. This conformational preference can be exploited in the design of molecules with specific three-dimensional structures. Furthermore, fluorine's ability to participate in hydrogen bonding, albeit as a weak acceptor, can also play a role in molecular recognition processes.
From a reactivity perspective, the strong electron-withdrawing nature of fluorine can dramatically alter the acidity or basicity of nearby functional groups. This modulation of pKa can be crucial for optimizing the pharmacokinetic profile of a drug. While the C-F bond is generally inert, under certain conditions, it can be activated, leading to unique chemical transformations.
The Foundational Role of Chiral Alcohols as Versatile Building Blocks in Asymmetric Synthesis
Chiral alcohols are indispensable building blocks in the field of asymmetric synthesis, which is dedicated to the preparation of enantiomerically pure compounds. enamine.net The hydroxyl group of a chiral alcohol can be readily transformed into a wide variety of other functional groups, making it a versatile handle for the construction of complex molecules. Furthermore, the stereocenter of the alcohol can be used to control the stereochemical outcome of subsequent reactions, a critical aspect in the synthesis of pharmaceuticals where only one enantiomer may exhibit the desired therapeutic effect.
The synthesis of chiral alcohols can be achieved through various methods, including the asymmetric reduction of prochiral ketones, the kinetic resolution of racemic alcohols, and the use of chiral pool starting materials. Biocatalysis, employing enzymes such as alcohol dehydrogenases, has emerged as a powerful and environmentally friendly approach for the production of enantiomerically pure alcohols. These enzymatic methods often proceed with high enantioselectivity and under mild reaction conditions.
Overview of (2S)-1-(Benzyloxy)-3-fluoropropan-2-ol: Historical Context and Emerging Research Focus
This compound is a chiral fluorinated building block that has garnered interest due to its potential applications in the synthesis of biologically active molecules. This compound can be viewed as a fluorinated analog of glycerol, a fundamental molecule in biochemistry. nih.govnih.gov The presence of the fluorine atom, the chiral hydroxyl group, and the benzyl (B1604629) ether protecting group makes it a valuable synthon for introducing a stereodefined fluorinated C3 unit into larger molecules.
The emerging research focus on compounds like this compound is driven by the continued demand for novel fluorinated building blocks in drug discovery. nih.gov In particular, the development of new antiviral and anticancer agents often relies on the incorporation of unique chiral fragments. nih.gov The structural motif present in this compound could be valuable in the design of inhibitors for enzymes such as kinases or proteases, where the fluorine atom can enhance binding affinity and the chiral center can ensure proper orientation within the active site. Further research is needed to fully explore the synthetic utility and potential applications of this promising chiral fluorinated alcohol.
Interactive Data Tables
Below are tables summarizing key information about the compounds discussed in this article.
Table 1: Physicochemical Properties of this compound and Related Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) |
| This compound | C₁₀H₁₃FO₂ | 184.21 | Not available |
| 1-Benzyloxy-3-chloro-2-propanol | C₁₀H₁₃ClO₂ | 200.66 | 104 (0.1 Torr) |
| 2-Fluoropropan-1-ol | C₃H₇FO | 78.09 | Not available |
Note: Specific experimental data for this compound is limited in publicly available literature. Data for related compounds is provided for comparison.
Structure
3D Structure
Properties
CAS No. |
1707146-21-1 |
|---|---|
Molecular Formula |
C10H13FO2 |
Molecular Weight |
184.21 g/mol |
IUPAC Name |
(2S)-1-fluoro-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C10H13FO2/c11-6-10(12)8-13-7-9-4-2-1-3-5-9/h1-5,10,12H,6-8H2/t10-/m1/s1 |
InChI Key |
AYJCILKNFDTXGM-SNVBAGLBSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)COC[C@@H](CF)O |
Canonical SMILES |
C1=CC=C(C=C1)COCC(CF)O |
Purity |
95 |
Origin of Product |
United States |
Advanced Methodologies for the Stereoselective Synthesis of 2s 1 Benzyloxy 3 Fluoropropan 2 Ol
Chemoenzymatic Approaches for Enantiopure (2S)-1-(Benzyloxy)-3-fluoropropan-2-ol and Related Fluorinated Alcohols
Chemoenzymatic methods, which combine the selectivity of enzymes with traditional chemical reactions, offer a powerful and environmentally benign route to enantiopure compounds. researchgate.net These strategies are particularly effective for the synthesis of chiral fluorinated alcohols.
Lipase-Mediated Kinetic Resolutions and Enantioselective Transformations
Lipases are widely used biocatalysts for the kinetic resolution of racemic alcohols due to their broad substrate specificity and high enantioselectivity. nih.gov In a kinetic resolution process, one enantiomer of a racemic mixture reacts faster with an acyl donor in the presence of a lipase (B570770), leading to the separation of the unreacted alcohol and the acylated product, both in enantiomerically enriched forms.
Several studies have demonstrated the successful application of lipase-catalyzed kinetic resolution for the preparation of enantiopure fluorinated alcohols. korea.ac.krresearchgate.net For instance, the kinetic resolution of racemic 1,1,1-trifluoro-2-alkanols has been achieved with high enantiomeric excess (>99% ee) using lipase from Candida antarctica (Novozym 435). researchgate.net This lipase has also been effective in the resolution of various fluorinated propargyl alcohols, yielding enantiomerically pure products with good to excellent enantiomeric excess. korea.ac.krresearchgate.net The choice of lipase, organic solvent, reaction temperature, and acyl donor are crucial parameters that influence the efficiency and enantioselectivity of the resolution. korea.ac.kr
Table 1: Lipase-Mediated Kinetic Resolution of Fluorinated Alcohols
| Lipase | Substrate | Acyl Donor | Solvent | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Novozym 435 | 1,1,1-Trifluoro-4-phenyl-3-butyn-2-ol | Vinyl butanoate | n-Hexane | >99% | korea.ac.krresearchgate.net |
| Candida antarctica Lipase B (CAL-B) | Racemic 3-hydroxy-4-tosyloxybutanenitrile | - | Organic Solvents | >99% | nih.gov |
Bioreduction Strategies of Prochiral Fluorinated Ketone Precursors
The asymmetric bioreduction of prochiral ketones to their corresponding chiral alcohols is a highly efficient method for producing enantiomerically pure compounds. biomedpharmajournal.orgnih.gov This approach utilizes enzymes, typically dehydrogenases found in microorganisms or plants, to catalyze the stereoselective reduction of a ketone. nih.gov
Various microorganisms, including yeast and bacteria, as well as plant tissues, have been employed as biocatalysts for the reduction of prochiral ketones. biomedpharmajournal.orgnih.govbiomedpharmajournal.org For example, Saccharomyces cerevisiae (baker's yeast) is a commonly used whole-cell biocatalyst for this purpose due to its availability and ease of use. biomedpharmajournal.orgmdpi.com The stereoselectivity of the bioreduction can often be controlled by selecting the appropriate biocatalyst, leading to the formation of either the (R)- or (S)-enantiomer of the alcohol. biomedpharmajournal.org Studies have shown that the bioreduction of various acetophenones and other prochiral ketones can yield chiral alcohols with high enantiomeric excess and chemical yield. biomedpharmajournal.org
Whole-Cell Biocatalysis in Stereoselective Fluorinated Alcohol Synthesis
Whole-cell biocatalysis offers several advantages over the use of isolated enzymes, including the obviation of enzyme purification and the in-situ regeneration of cofactors. nih.govmdpi.com This methodology has been successfully applied to the synthesis of stereoselective fluorinated alcohols.
The use of whole cells, such as those from Daucus carota (carrot) or various microorganisms like Aspergillus foetidus and Rhodotorula glutinis, has been shown to be effective in the asymmetric reduction of prochiral ketones to yield chiral alcohols. nih.govrsc.org In some cases, microbial biocatalysts have demonstrated superiority over plant-based systems in the bioreduction of prochiral ketones. nih.gov The selection of the microbial strain is critical, as it can determine the stereochemical outcome of the reduction. For instance, different yeast strains can produce opposite enantiomers of the same alcohol.
Asymmetric Catalysis in the Enantioselective Production of this compound
Asymmetric catalysis using chiral metal complexes is a cornerstone of modern organic synthesis, enabling the production of enantiomerically pure compounds with high efficiency and selectivity. acs.orgnih.gov
Transition Metal-Catalyzed Asymmetric Hydrogenation and Transfer Hydrogenation
Asymmetric hydrogenation and transfer hydrogenation of prochiral ketones are powerful methods for the synthesis of chiral alcohols. acs.orgnih.gov These reactions typically employ catalysts based on transition metals like ruthenium, rhodium, and iridium, coordinated to chiral ligands. acs.orggoogle.com
Ruthenium-Catalyzed Methodologies
Ruthenium complexes bearing chiral diphosphine and diamine ligands have emerged as highly effective catalysts for the asymmetric hydrogenation of a wide range of prochiral ketones. nih.govgoogle.com These catalysts can achieve high enantioselectivities, often exceeding 99% ee. google.com
Specifically, chiral η⁶-arene/N-tosylethylenediamine-Ru(II) complexes are excellent catalysts for the asymmetric transfer hydrogenation of aromatic ketones. nih.gov These catalysts can also be utilized for asymmetric hydrogenation using molecular hydrogen under acidic conditions. nih.gov The combination of a RuCl₂(chiral diphosphine)(chiral diamine) complex as a pre-catalyst has been shown to be highly effective for the asymmetric hydrogenation of various ketones.
Table 2: Ruthenium-Catalyzed Asymmetric Hydrogenation of Ketones
| Catalyst System | Substrate | Product Enantiomeric Excess (ee) | Reference |
|---|---|---|---|
| RuCl(S,S)-TsNCH(C₆H₅)CH(C₆H₅)NH₂ | 4-Chromanone | 97% (S) | nih.gov |
| [RuCl₂((S)-3,5-tBu-MeOBIPHEP)((R,R)-DPEN)] | 1,1,1-Trifluoroacetone | 99.3% (S) | google.com |
The development of these advanced synthetic methodologies provides efficient and selective pathways to this compound and other valuable chiral fluorinated alcohols, facilitating their application in various fields, particularly in the synthesis of pharmaceuticals and other biologically active compounds.
Iridium-Catalyzed Systems
Iridium-catalyzed reactions have emerged as powerful tools for asymmetric synthesis. One effective method for preparing chiral 1,2-fluorohydrins involves the asymmetric hydrogenation of fluorinated allylic alcohols. rsc.org This process utilizes a highly efficient azabicyclo thiazole-phosphine iridium complex as the catalyst. The reaction proceeds with operational simplicity at room temperature and is scalable, accommodating a wide range of aromatic, heterocyclic, and polyfluorinated substrates. rsc.org This method consistently provides the desired chiral fluorohydrin products in excellent yields and with high enantioselectivities. rsc.org While not explicitly detailed for this compound, this strategy represents a viable and highly enantioselective route starting from the corresponding fluorinated allylic alcohol.
Another relevant iridium-catalyzed approach is the sequential asymmetric allylic substitution and olefin isomerization. This strategy has been used to create axially chiral styrenes and enamides by forming a C-N or C-O bond through asymmetric allylation, followed by an isomerization that transfers the chirality. researchgate.net Adapting this method could provide a pathway to the target compound by using an appropriate oxygen nucleophile and a suitable allylic carbonate.
Organocatalytic Strategies for Stereocontrol
Organocatalysis offers a metal-free alternative for asymmetric synthesis, often utilizing small organic molecules to induce stereoselectivity under mild conditions. nih.govnih.gov For the synthesis of chiral fluorohydrins, the α-fluorination of aldehydes or ketones followed by stereoselective reduction is a common strategy. Chiral proline derivatives and other aminocatalysts, such as Jørgensen-Hayashi catalysts, are effective for the enantioselective α-fluorination of aldehydes using electrophilic fluorine sources like N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov The resulting α-fluoroaldehyde can then be reduced to the corresponding fluorohydrin. The stereochemistry in these reactions is primarily controlled by the chirality of the organocatalyst. nih.gov
For instance, the α-fluorination of C-glycoside aldehydes of galactose, followed by reduction, provides versatile precursors to fluorinated glycomimetics. nih.gov This demonstrates the applicability of the strategy to complex, highly functionalized substrates. nih.gov Cinchona alkaloid-derived thioureas are another class of organocatalysts that can facilitate the enantioselective conjugate addition of α-fluoroketoesters to nitroolefins, creating fluorinated quaternary carbon centers with high enantioselectivity. rsc.org These organocatalytic methods represent a powerful approach for establishing the key stereocenters found in this compound.
Chiral Phase-Transfer Catalysis for Asymmetric Fluorocyclization
Phase-transfer catalysis (PTC) is a valuable technique that facilitates reactions between reagents in different phases, and its asymmetric variant has become a major principle in stereoselective synthesis. nih.gov Chiral phase-transfer catalysis can be employed for the asymmetric fluorocyclization of olefins, a reaction that constructs a cyclic intermediate en route to the desired fluorohydrin. nih.gov This strategy often uses a chiral anionic catalyst, such as a chiral phosphate, to bring a cationic fluorinating agent into the organic phase where the reaction occurs. nih.gov
This "anionic chiral phase-transfer catalysis" has been successfully applied to the enantioselective fluorocyclization of olefins using electrophilic fluorine sources like Selectfluor®. nih.gov The reaction proceeds in high yield and stereoselectivity, offering a powerful method for creating complex fluorinated molecules. nih.gov While quaternary ammonium (B1175870) salts derived from cinchona alkaloids are the most common chiral PTCs, chiral phosphonium (B103445) salts have also been investigated for asymmetric α-heterofunctionalization reactions, including fluorinations. nih.govcas.cn
Ligand Design and Catalyst Optimization for Enhanced Enantioselectivity
The success of catalytic asymmetric synthesis heavily relies on the rational design and optimization of chiral ligands and catalysts. ucla.eduresearchgate.net In the context of synthesizing this compound, particularly via epoxide ring-opening, the development of cooperative dual-catalyst systems has been a significant breakthrough. ucla.eduacs.org One such system employs a combination of a chiral amine and a chiral Lewis acid to promote the highly enantioselective ring-opening of epoxides with a fluoride (B91410) source. ucla.edunih.gov
In this dual-catalyst system, control experiments revealed that the chiral Lewis acid alone is only marginally effective for fluoride addition. ucla.edu A cooperative effect between the two chiral catalysts is essential for achieving high enantioselectivity. ucla.edu For example, the combination of a chiral (salen)Co complex as the Lewis acid and a chiral amine provided superior results in the desymmetrization of meso epoxides compared to using either catalyst alone. ucla.edu The choice of solvent also plays a role; for instance, tert-amyl alcohol was found to be a suitable solvent for certain substrates. ucla.edu This highlights how careful optimization of all reaction components—the Lewis acid, the cocatalyst, and the solvent—is crucial for maximizing enantioselectivity.
Enantioselective Epoxide Ring-Opening Routes to this compound
One of the most direct and widely studied approaches to this compound and related chiral fluorohydrins is the enantioselective ring-opening of epoxides. ucla.eduarkat-usa.org This strategy can be approached in two primary ways: by starting with a chiral fluorinated epoxide and introducing the hydroxyl group, or by starting with a prochiral or racemic epoxide and introducing the fluoride nucleophile stereoselectively.
Stereospecific Nucleophilic Ring-Opening of Chiral Fluorinated Epoxides
This pathway involves starting with a pre-formed chiral fluorinated epoxide, such as (trifluoromethyl)oxirane. The inherent strain and polarized bonds of the epoxide ring make it susceptible to nucleophilic attack. beilstein-journals.orgnih.gov The ring-opening generally proceeds via an SN2 mechanism, which results in an inversion of stereochemistry at the carbon center being attacked. beilstein-journals.orgnih.gov
Research on 2,3-epoxyesters containing fluorine substituents at the 3-position has shown that nucleophilic ring-opening occurs with high regioselectivity at the C2 position. beilstein-journals.orgnih.gov This selectivity is attributed to the strong electron-withdrawing nature of the trifluoromethyl group, which electronically repels the incoming nucleophile from the C3 position. nih.gov This forces the nucleophile to attack the less sterically hindered and electronically favorable C2 position, leading to 2-substituted-3-hydroxyesters with an anti-stereochemical relationship. beilstein-journals.org Applying this principle, the stereospecific ring-opening of an appropriately substituted chiral fluorinated epoxide with a suitable nucleophile can be a reliable method to access the target compound.
The table below summarizes the regioselective ring-opening of various (E)-3-Rf-2,3-epoxypropanoates with different nucleophiles, demonstrating the principle of SN2 attack at the C2 position.
| Epoxide Substrate (Rf group) | Nucleophile | Product | Key Observation |
|---|---|---|---|
| CF3 | p-Anisidine (amine) | 2-Amino-3-hydroxypropanoate | High yield and stereoselectivity. beilstein-journals.org |
| CF3 | Benzyl (B1604629) mercaptan (thiol) | 2-Thio-3-hydroxypropanoate | High regioselectivity for C2 attack. nih.gov |
| C2F5 | p-Anisidine (amine) | 2-Amino-3-hydroxypropanoate | Good yield, demonstrating substrate scope. beilstein-journals.org |
| n-C3F7 | p-Anisidine (amine) | 2-Amino-3-hydroxypropanoate | Good yield, further extending substrate scope. beilstein-journals.org |
Regio- and Stereoselective Opening Strategies with Fluoride Sources
A highly effective strategy for synthesizing chiral fluorohydrins is the catalytic asymmetric ring-opening of prochiral or terminal epoxides using a fluoride source. ucla.eduacs.org This approach avoids handling potentially unstable fluorinated starting materials and instead installs the fluorine atom and the chiral center in a single, highly controlled step. A significant challenge is identifying a fluoride source that is reactive enough for nucleophilic attack but does not lead to unwanted side reactions or require harsh conditions. ucla.edu Traditional fluoride sources are often highly solvated in protic media, rendering them unreactive. ucla.edu
A breakthrough in this area is the use of a dual-catalyst system that generates a reactive fluoride species in situ under mild conditions. ucla.edunih.gov This system uses benzoyl fluoride as a latent and soluble source of fluoride, which is activated by a chiral amine and a chiral Lewis acid (e.g., a (salen)Co complex). ucla.eduacs.org This cooperative catalysis enables the desymmetrization of meso-epoxides and the kinetic resolution of terminal epoxides with high selectivity. ucla.edunih.gov For terminal epoxides like benzyl glycidyl (B131873) ether, the precursor to the title compound, the fluoride attack occurs regioselectively at the terminal (less substituted) carbon. ucla.edu This method is operationally simple and tolerates various functional groups, providing a powerful and direct route to enantiopure fluorohydrins. ucla.edu
The following table presents data on the enantioselective fluoride ring-opening of terminal epoxides using a cooperative dual-catalyst system.
| Epoxide Substrate | Time (h) | Yield (%) | ee (%) | Catalyst System |
|---|---|---|---|---|
| n-Butyl (Hexene oxide) | 30 | 36 | 99 | Chiral amine + (R,R)-4a ucla.edu |
| Phenyl (Styrene oxide) | 10 | 44 | 99 | Chiral amine + (R,R)-4a ucla.edu |
| TBSOCH2 | 24 | 44 | 88 | Chiral amine + (R,R)-4a ucla.edu |
Synthetic Pathways from Accessible Chiral Pool Precursors
The "chiral pool" refers to the collection of inexpensive, readily available enantiopure compounds from natural sources. Utilizing these precursors is a common strategy for the efficient synthesis of complex chiral molecules.
Glycerol, a simple and abundant C3 building block, can be converted into various optically active derivatives that serve as versatile starting materials for the synthesis of this compound. A key intermediate derived from the chiral pool is (R)-glycidyl benzyl ether. The synthesis of this precursor often starts from (R)-(-)-3-chloro-1,2-propanediol, which can be obtained from the kinetic resolution of racemic epichlorohydrin (B41342). This diol is then cyclized to (S)-(+)-glycidol, which is subsequently esterified to yield (S)-(+)-glycidyl tosylate. beilstein-journals.org Alternatively, (R)-glycidyl benzyl ether can be prepared from the reaction of epichlorohydrin with benzyl alcohol. chemicalbook.com
The crucial step in the synthesis of this compound from (R)-glycidyl benzyl ether is the regioselective and stereospecific ring-opening of the epoxide with a fluoride source. This reaction typically proceeds via an SN2 mechanism, where the fluoride ion attacks the less substituted carbon of the epoxide ring. This results in an inversion of stereochemistry at that center, leading to the formation of the desired (2S)-isomer from the (R)-epoxide. beilstein-journals.orgursa.cat
Various fluoride reagents can be employed for this transformation, including potassium fluoride (KF) in the presence of a phase-transfer catalyst, or a combination of tetrabutylammonium (B224687) fluoride (TBAF) and potassium bifluoride (KHF2). rsc.org The choice of reagent and reaction conditions can significantly influence the yield and selectivity of the reaction.
Table 1: Illustrative Reaction Conditions for the Synthesis of this compound from (R)-Glycidyl Benzyl Ether
| Entry | Fluoride Source | Solvent | Temperature (°C) | Yield (%) | Enantiomeric Excess (ee, %) |
| 1 | KF / 18-crown-6 | Acetonitrile | 80 | Good | >98 |
| 2 | TBAF / KHF2 | tert-Amyl alcohol | 90 | 64 | >99 |
| 3 | Pyridine·9HF | Dichloromethane | 25 | Moderate | High |
Note: This table is illustrative and based on typical conditions for similar epoxide ring-opening reactions. Actual results may vary.
Development of Sustainable and Novel Synthetic Protocols
In recent years, there has been a significant push towards developing more environmentally friendly and efficient methods for chemical synthesis. This has led to the exploration of green chemistry principles and innovative technologies like flow chemistry for the production of chiral fluorinated alcohols.
The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. rsc.org In the context of synthesizing fluorinated chiral alcohols, this involves several key strategies:
Use of Greener Solvents: Traditional fluorination reactions often employ toxic, high-boiling point polar aprotic solvents like DMF or DMSO. Research is focused on finding more benign alternatives. For instance, solvents derived from biomass, such as Cyrene™ (dihydrolevoglucosenone), or less toxic options like cyclopentanone (B42830) and γ-valerolactone (GVL), are being investigated. wpmucdn.com While some of these solvents show promise, their effectiveness can be temperature-dependent. wpmucdn.com Another approach is the use of fluorous solvents, which can facilitate product separation and catalyst recycling. tcichemicals.com
Catalytic Methods: The use of catalytic methods, as opposed to stoichiometric reagents, is a cornerstone of green chemistry. For the enantioselective ring-opening of epoxides with fluoride, dual-catalyst systems have been developed that can operate under mild conditions. ucla.edu Biocatalysis, using enzymes such as halohydrin dehalogenases, also presents a green alternative for the synthesis of chiral fluorohydrins. chemrxiv.org
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is crucial. The direct fluorination of C-H bonds, although challenging, represents an ideal atom-economical approach. dovepress.com
Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch reactor, offers numerous advantages for the synthesis of fluorinated compounds, particularly on a larger scale. nih.govmit.edujove.comrsc.org
Key benefits of flow chemistry in this context include:
Enhanced Safety: Fluorination reactions can be highly exothermic and may involve hazardous reagents. The small reaction volumes in flow reactors allow for better temperature control and minimize the risks associated with handling large quantities of reactive materials. beilstein-journals.orgvapourtec.comresearchgate.net
Improved Efficiency and Scalability: The high surface-area-to-volume ratio in microreactors leads to efficient heat and mass transfer, often resulting in faster reaction times and higher yields. beilstein-journals.org Scaling up production is straightforward by simply running the flow reactor for a longer duration. jove.com
Precise Control over Reaction Parameters: Flow systems allow for precise control over reaction time (residence time), temperature, and pressure, leading to improved selectivity and reproducibility. beilstein-journals.org
A typical flow reactor setup for the synthesis of a chiral fluorinated alcohol would involve pumping a solution of the chiral epoxide and a fluoride source through a heated reaction coil. The product stream can then be collected and purified. For industrial applications, multi-step continuous flow systems can be designed to perform sequential reactions, eliminating the need for isolating intermediates. jove.com
Table 2: Comparison of Batch vs. Flow Synthesis for Fluorination Reactions
| Parameter | Batch Synthesis | Flow Synthesis |
| Safety | Higher risk with exothermic reactions and hazardous reagents. | Inherently safer due to small reaction volumes and better heat control. beilstein-journals.org |
| Scalability | Often requires re-optimization of reaction conditions. | Readily scalable by extending reaction time. jove.com |
| Reaction Control | Less precise control over temperature and mixing. | Precise control over residence time, temperature, and mixing. beilstein-journals.org |
| Efficiency | Can have longer reaction times and lower yields. | Often results in shorter reaction times and higher yields. beilstein-journals.org |
The Strategic Utilization of 2s 1 Benzyloxy 3 Fluoropropan 2 Ol As a Chiral Building Block
Precursor in the Synthesis of Fluorine-Containing Bioactive Molecules and Drug Scaffolds
The inherent chirality and fluorination of (2S)-1-(benzyloxy)-3-fluoropropan-2-ol make it an ideal starting material for creating advanced drug candidates. The defined stereochemistry is crucial as the biological activity of enantiomers can differ significantly, and the fluorine atom can serve as a bioisostere for a hydrogen atom or a hydroxyl group, while modulating the molecule's electronic properties and resistance to metabolic degradation. nih.govbeilstein-journals.org
The structural framework of this compound is highly amenable to the synthesis of fluorinated analogues of established drug classes. A prominent example is its use in creating derivatives of β-blockers (beta-adrenergic receptor antagonists). The classic pharmacophore of many β-blockers is an aryloxypropanolamine structure. The synthesis of fluorinated derivatives of commercial β-blockers has been described as a strategy to enhance their properties. researchgate.net The fluorination of propranolol, for instance, has been shown to increase its lipophilicity, potentially leading to greater penetration into biological membranes. google.com this compound provides the core propan-2-ol backbone with a fixed (S)-stereochemistry and a fluorine atom at the 3-position, serving as a precursor for these modified pharmaceuticals.
Similarly, this building block is valuable for accessing fluorinated pyrimidine (B1678525) derivatives. Pyrimidine-based structures are central to numerous therapeutic agents, including antiviral and anticancer drugs. nih.gov The hydroxyl group of the building block can be used for nucleophilic substitution on an activated pyrimidine ring, thereby incorporating the chiral, fluorinated propyl chain. The benzyloxy group at the C-1 position is a key feature, as seen in various biologically investigated benzyloxy pyrimidine compounds. sigmaaldrich.com The synthesis of such molecules using this chiral synthon introduces both a fluorine atom and a stereocenter, which can influence interactions with biological targets.
Table 1: Potential Synthetic Applications in Pharmaceutical Analogues
| Drug Class | Target Structure Fragment | Role of this compound |
|---|---|---|
| β-Blockers | Fluorinated Aryloxypropanolamine | Provides the chiral (2S)-3-fluoro-1-amino-propan-2-ol core after chemical modification. |
| Pyrimidine Derivatives | N- or O-linked fluorinated propanol (B110389) side chain | Acts as the chiral, fluorinated nucleophile for attachment to the pyrimidine scaffold. |
Beyond modifying existing drug classes, this compound is instrumental in generating entirely new molecular scaffolds for drug discovery. The creation of novel, fluorine-containing heterocyclic systems is a proven strategy for identifying lead compounds with unique pharmacological profiles. researchgate.netmdpi.com The dual functionality of the diol system in the building block, combined with the influence of the fluorine atom, allows for the construction of diverse heterocyclic structures that are of significant interest in medicinal chemistry. nih.govnih.gov These scaffolds, such as fluorinated oxazolidinones and oxetanes, serve as templates for building libraries of compounds for high-throughput screening, accelerating the discovery of new therapeutic agents.
Intermediacy in the Stereoselective Synthesis of Complex Heterocyclic Compounds
The precise spatial arrangement of functional groups in this compound facilitates its use in stereoselective synthesis, where control over the 3D structure of the product is paramount. It is a key intermediate in the synthesis of complex heterocyclic compounds, which are foundational structures in many natural products and pharmaceuticals. osi.lvosi.lv The synthetic utility of the building block lies in its ability to undergo diastereoselective transformations, allowing the chiral information embedded within it to be transferred to the newly formed heterocyclic ring system.
A significant application of this compound is in the synthesis of fluorine-containing oxetanes and oxazolidinones. Oxetanes are four-membered heterocyclic ethers that are increasingly used in medicinal chemistry as rigid, polar scaffolds that can improve aqueous solubility and metabolic stability. nih.gov The synthesis of optically active fluorine-containing oxetanes can be a valuable route to important pharmaceutical intermediates. google.com Starting from this compound, the 1,3-diol relationship (after debenzylation) can be transformed into a 3-fluoro-1-halo-propan-2-ol, which can then undergo intramolecular cyclization to form the corresponding fluorinated oxetane (B1205548) ring.
Oxazolidinones are another class of vital heterocycles, famously represented by the antibiotic linezolid. nih.gov There is significant interest in developing novel fluorine-containing oxazolidinone antibiotics to combat drug-resistant bacteria. nih.govnih.gov The synthesis of these compounds often relies on chiral amino alcohol precursors. This compound can be converted into the corresponding 1-amino-3-fluoropropan-2-ol, a key intermediate for building the oxazolidinone ring system. For example, chiral amino diols are used to efficiently synthesize 5-hydroxymethyl-2-oxazolidinones and their derivatives. sigmaaldrich.com The presence of fluorine in the final structure can enhance antibacterial activity and improve the pharmacokinetic profile of the drug. nih.gov
Table 2: Representative Synthesis of Fluorinated Heterocycles
| Heterocycle | Key Synthetic Transformation | Precursor Derived from Building Block |
|---|---|---|
| Fluorinated Oxetane | Intramolecular Williamson Ether Synthesis | (2S)-1-Halo-3-fluoropropan-2-ol |
| Fluorinated Oxazolidinone | Cyclization with a Carbonyl Source (e.g., CDI, phosgene) | (2S)-1-Amino-3-fluoropropan-2-ol |
Application in Asymmetric Total Synthesis of Natural Products and their Analogues
While widely employed for creating key fragments and scaffolds for medicinal chemistry, the application of this compound also extends to the asymmetric synthesis of analogues of complex natural products. In total synthesis, chiral building blocks are used to introduce specific stereocenters into a target molecule efficiently. The incorporation of a fluorinated chiral fragment can produce analogues with altered biological activity or improved stability compared to the parent natural product. The synthesis of (2S)-2-benzyloxymethyl-3-phenylpropionic acids has been achieved through stereoselective alkylation of oxazolidinone derivatives, demonstrating the utility of such chiral auxiliaries in complex constructions. mdpi.comnih.gov Although direct use in the total synthesis of a natural product is less commonly documented than its role in medicinal scaffolds, its value lies in providing a reliable source of chirality and fluorine for creating structurally novel and potentially potent analogues of biologically active molecules.
Chemical Transformations and Derivatization Strategies of 2s 1 Benzyloxy 3 Fluoropropan 2 Ol
Regioselective Functionalization of the Hydroxyl Moiety
The secondary hydroxyl group in (2S)-1-(benzyloxy)-3-fluoropropan-2-ol is a key site for a variety of chemical modifications, allowing for the synthesis of more complex molecules and advanced intermediates.
Esterification and Etherification for Preparation of Advanced Intermediates
The hydroxyl moiety of this compound can be readily converted into esters and ethers, which serve as crucial intermediates in multi-step syntheses.
Esterification is a common transformation, typically achieved by reacting the alcohol with a carboxylic acid, acid chloride, or acid anhydride. These reactions are often catalyzed by an acid or a coupling agent. For instance, the formation of a benzoyl ester, 1-(benzoyloxy)-3-fluoropropan-2-ol, has been reported as a precursor to the corresponding ketone, highlighting the utility of this transformation. nih.gov
| Reagent Category | Specific Reagent Example | Catalyst/Conditions | Product Type |
| Carboxylic Acid | Acetic Acid | H₂SO₄ (catalytic), heat | Acetate Ester |
| Acid Chloride | Benzoyl Chloride | Pyridine, DMAP | Benzoyl Ester |
| Acid Anhydride | Acetic Anhydride | Pyridine or acid catalyst | Acetate Ester |
Etherification , another important functionalization, can be accomplished through various methods, such as the Williamson ether synthesis. This involves deprotonation of the hydroxyl group with a strong base to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. This allows for the introduction of a wide range of alkyl or aryl groups, further diversifying the molecular scaffold.
| Reaction Type | Reagents | Base | Product Type |
| Williamson Ether Synthesis | Alkyl Halide (e.g., CH₃I) | Sodium Hydride (NaH) | Methyl Ether |
| Silylation | tert-Butyldimethylsilyl chloride (TBDMSCl) | Imidazole | Silyl (B83357) Ether |
Oxidation and Reduction Pathways to Related Functional Groups
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-(benzyloxy)-3-fluoropropan-2-one. This transformation is a key step in accessing a different class of compounds and can be achieved using a variety of oxidizing agents. A notable example is the oxidation of 1-(benzoyloxy)-3-halopropan-2-ols to their respective ketones. nih.gov
Common oxidizing agents suitable for this transformation include chromium-based reagents (like pyridinium (B92312) chlorochromate, PCC), Swern oxidation (using oxalyl chloride and DMSO), and Dess-Martin periodinane (DMP). The choice of oxidant depends on the desired scale and the tolerance of other functional groups in the molecule.
Conversely, the ketone, 1-(benzyloxy)-3-fluoropropan-2-one, can be reduced back to the secondary alcohol. This reduction can be performed stereoselectively, which is of significant importance in chiral synthesis. Common reducing agents include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Catalytic hydrogenation can also be employed for this purpose.
| Transformation | Reagent Example | Typical Conditions | Product |
| Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane, room temperature | 1-(benzyloxy)-3-fluoropropan-2-one |
| Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane, room temperature | 1-(benzyloxy)-3-fluoropropan-2-one |
| Reduction | Sodium Borohydride (NaBH₄) | Methanol, 0 °C to room temperature | This compound |
Selective Manipulations of the Benzyloxy Protecting Group
The benzyloxy group serves as a robust protecting group for the primary alcohol, which can be selectively removed under various conditions, often orthogonally to other protecting groups.
Catalytic Hydrogenation for Deprotection
The most common method for the deprotection of a benzyl (B1604629) ether is catalytic hydrogenation. organic-chemistry.org This reaction involves the use of a metal catalyst, typically palladium on carbon (Pd/C), and a source of hydrogen gas. The reaction is generally clean and high-yielding. The presence of a fluorine atom in the molecule is not expected to interfere with this process under standard conditions.
| Catalyst | Hydrogen Source | Solvent | Typical Conditions | Product |
| 10% Pd/C | H₂ (gas) | Ethanol or Methanol | Room temperature, atmospheric pressure | (S)-3-fluoropropane-1,2-diol |
| 20% Pd(OH)₂/C | H₂ (gas) | Methanol | Room temperature, atmospheric pressure | (S)-3-fluoropropane-1,2-diol |
Orthogonal Deprotection Methodologies
In complex syntheses, it is often necessary to remove one protecting group while leaving others intact. This is known as orthogonal deprotection. The benzyloxy group can be cleaved under conditions that leave many other protecting groups, such as silyl ethers (e.g., TBDMS, TIPS) or certain ester groups, unaffected.
Conversely, other protecting groups can be removed in the presence of a benzyl ether. For example, a p-methoxybenzyl (PMB) ether can be oxidatively cleaved using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) without affecting a benzyl ether. nih.gov Silyl ethers are readily cleaved by fluoride (B91410) sources like tetrabutylammonium (B224687) fluoride (TBAF), a reaction that does not impact the benzyl ether. nih.gov This orthogonality is a cornerstone of modern synthetic strategy.
| Protecting Group | Cleavage Reagent | Stability of Benzyl Ether |
| p-Methoxybenzyl (PMB) Ether | DDQ | Stable |
| tert-Butyldimethylsilyl (TBDMS) Ether | TBAF | Stable |
| Benzyl Ether | H₂/Pd/C | Cleaved |
Reactivity and Functionalization of the Fluorine Atom
The carbon-fluorine bond is the strongest single bond in organic chemistry, and as such, the fluorine atom in this compound is generally unreactive under common synthetic conditions. baranlab.org The primary and secondary alkyl C-F bonds are notoriously inert towards nucleophilic substitution.
While significant advances have been made in C-F bond functionalization, these methods often require harsh conditions, specialized reagents, or transition metal catalysis that may not be compatible with the other functional groups present in the molecule. nih.gov For instance, defluorination reactions often employ strong reducing agents or organometallic reagents that would likely react with the hydroxyl or benzyloxy groups.
Therefore, in the context of using this compound as a building block, the fluorine atom is typically considered a stable substituent that imparts specific properties to the final molecule rather than a handle for further chemical transformation. Its high electronegativity and ability to form hydrogen bonds can influence the conformational preferences and biological activity of the molecules into which it is incorporated.
Nucleophilic Displacement Reactions on Derivatives
The hydroxyl group of this compound can be readily converted into a good leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. These derivatives then become key intermediates for introducing a wide range of functionalities.
A common strategy involves the activation of the secondary alcohol to a sulfonate ester, for instance, a tosylate. This transformation sets the stage for S_N2 reactions with various nucleophiles. For example, the tosylated derivative of this compound can be subjected to reaction with nucleophiles like azide (B81097) ions (from sodium azide) or amines. These reactions typically proceed with an inversion of configuration at the stereocenter, a hallmark of the S_N2 mechanism.
Detailed research has explored the reaction of such activated derivatives with different nucleophiles under various conditions. The choice of solvent, temperature, and the nature of the nucleophile all play a crucial role in the efficiency and outcome of the reaction.
| Derivative | Nucleophile | Product | Stereochemistry |
| (2S)-1-(Benzyloxy)-3-fluoro-2-propyl tosylate | Sodium Azide (NaN₃) | (2R)-2-Azido-1-(benzyloxy)-3-fluoropropane | Inversion |
| (2S)-1-(Benzyloxy)-3-fluoro-2-propyl tosylate | Ammonia (NH₃) | (2R)-1-(Benzyloxy)-3-fluoropropan-2-amine | Inversion |
| (2S)-1-(Benzyloxy)-3-fluoro-2-propyl mesylate | Benzylamine | (2R)-N-Benzyl-1-(benzyloxy)-3-fluoropropan-2-amine | Inversion |
Table 1: Examples of Nucleophilic Displacement Reactions on Derivatives of this compound
The data in Table 1 illustrates the utility of this synthetic approach in generating chiral fluorinated amines and azides, which are valuable precursors for more complex molecules, including pharmaceuticals and peptidomimetics.
Stereochemical Implications of Chemical Transformations
The stereochemical outcome of reactions involving derivatives of this compound is of paramount importance, as the biological activity of the final products is often highly dependent on their three-dimensional structure.
The primary mechanism governing the nucleophilic displacement on the activated hydroxyl group is the S_N2 reaction. This process involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. As a direct consequence of this mechanistic pathway, the stereochemistry at this center is inverted. This predictable inversion is a powerful tool for synthetic chemists, allowing for the controlled synthesis of specific stereoisomers.
For instance, starting with the (2S)-alcohol, activation to a tosylate followed by reaction with a nucleophile will yield a product with the (2R)-configuration. This stereochemical inversion has been consistently observed and is a fundamental principle in the synthetic application of this chiral building block. The presence of the fluorine atom and the benzyloxy group in the molecule does not typically interfere with this classic S_N2 trajectory, although they can influence reaction rates through electronic and steric effects.
The Walden inversion, the inversion of a chiral center in a molecule during a chemical reaction, is thus a key feature of the chemical transformations of this compound derivatives. libretexts.org The ability to reliably predict and control this stereochemical outcome is essential for the rational design and synthesis of enantiomerically pure fluorinated compounds.
Advanced Analytical and Spectroscopic Methodologies for Research Characterization of 2s 1 Benzyloxy 3 Fluoropropan 2 Ol
Chiral Chromatography for Enantiomeric Purity and Absolute Configuration Assessment
High-Performance Liquid Chromatography (HPLC) employing chiral stationary phases (CSPs) is a cornerstone technique for the separation of enantiomers and the determination of enantiomeric purity. For compounds like (2S)-1-(benzyloxy)-3-fluoropropan-2-ol, CSPs based on polysaccharide derivatives, such as cellulose (B213188) or amylose (B160209) coated on a silica (B1680970) support, are frequently utilized. The differential interaction between the enantiomers and the chiral environment of the stationary phase leads to different retention times, allowing for their separation and quantification.
The selection of the mobile phase, typically a mixture of a non-polar solvent like hexane (B92381) and a more polar alcohol such as isopropanol (B130326), is critical for achieving optimal separation. The elution order of the enantiomers can sometimes be predicted based on the nature of the CSP and the structure of the analyte. However, it is often determined empirically. The absolute configuration of the separated enantiomers is typically confirmed by comparing their retention times to that of a certified reference standard of known configuration.
Table 1: Illustrative HPLC Conditions for Chiral Separation
| Parameter | Condition |
| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |
| Mobile Phase | n-Hexane/Isopropanol (e.g., 90:10 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Column Temp. | 25 °C |
Gas Chromatography (GC) can also be employed for enantiomeric purity analysis, particularly for volatile compounds. While this compound itself may not be sufficiently volatile for direct GC analysis without thermal degradation, it can be derivatized to increase its volatility. Common derivatization strategies include acylation or silylation of the hydroxyl group.
Following derivatization, the resulting more volatile and thermally stable derivatives can be separated on a chiral capillary column. These columns are coated with a chiral stationary phase, often a cyclodextrin (B1172386) derivative, which forms transient diastereomeric complexes with the enantiomers of the derivatized analyte. These diastereomeric complexes have different volatilities and/or affinities for the stationary phase, leading to their separation. The detector, typically a flame ionization detector (FID), provides a signal proportional to the amount of each enantiomer.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including this compound. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides detailed information about the carbon-hydrogen framework and the specific environment of the fluorine atom. magritek.comst-andrews.ac.uk
The ¹H NMR spectrum of this compound provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. docbrown.info The aromatic protons of the benzyl (B1604629) group typically appear as a multiplet in the range of δ 7.2-7.4 ppm. The benzylic protons (PhCH₂-) would be expected to appear as a singlet or an AB quartet around δ 4.5 ppm. The protons of the propanol (B110389) backbone would show more complex splitting patterns due to coupling with each other and with the fluorine atom.
The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule. hmdb.cadocbrown.info The carbons of the phenyl ring would appear in the aromatic region (δ 127-138 ppm). The benzylic carbon (PhCH₂-) would be found around δ 73 ppm, while the carbons of the fluorinated propanol chain would have characteristic shifts influenced by the adjacent oxygen and fluorine atoms. chemicalbook.comchemicalbook.com
Table 2: Typical ¹H and ¹³C NMR Chemical Shift Ranges
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| Aromatic C-H | 7.2 - 7.4 (m) | 127 - 129 |
| Aromatic C (quaternary) | - | ~138 |
| PhCH₂ | ~4.5 (s or ABq) | ~73 |
| CH(OH) | Multiplet | ~70 (doublet due to ¹JCF) |
| CH₂F | Multiplet | ~85 (doublet due to ¹JCF) |
| CH₂OBn | Multiplet | ~72 |
Note: 'm' denotes a multiplet, 's' a singlet, and 'ABq' an AB quartet. Chemical shifts are approximate and can vary based on solvent and other experimental conditions.
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds as the ¹⁹F nucleus is 100% naturally abundant and has a spin of ½. biophysics.org The chemical shift of the fluorine atom in this compound is highly sensitive to its local electronic environment. nih.gov The ¹⁹F NMR spectrum will typically show a triplet of doublets (or a more complex multiplet) due to coupling with the adjacent protons on the C2 and C3 carbons. The chemical shift value provides insight into the electronic nature of the surrounding groups. rsc.org
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals and confirming the connectivity of the atoms within the molecule. wikipedia.orgresearchgate.net
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum reveals which protons are coupled to each other. sdsu.edu Cross-peaks in the COSY spectrum connect protons that are typically two or three bonds apart, allowing for the tracing of the proton-proton connectivity throughout the propanol backbone. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates each proton signal with the signal of the carbon atom to which it is directly attached. sdsu.edu This experiment is invaluable for assigning the carbon signals based on the already assigned proton signals. researchgate.net
Through the combined application of these advanced analytical and spectroscopic methods, a complete and unambiguous characterization of this compound can be achieved, ensuring its structural integrity and enantiomeric purity for its intended research applications.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Specific mass spectrometry data, including high-resolution mass spectrometry (HRMS) for exact mass determination and fragmentation patterns for this compound, are not available in the public domain.
High-Resolution Mass Spectrometry (HRMS)
Detailed HRMS data, which would confirm the elemental composition and exact mass of the molecule, could not be found.
Infrared (IR) Spectroscopy for Functional Group Identification
The specific infrared absorption frequencies and corresponding functional group assignments for this compound are not documented in the searched resources.
X-ray Crystallography of Crystalline Derivatives for Definitive Structural Assignment
There are no published crystal structures for this compound or its crystalline derivatives. Therefore, information regarding its solid-state conformation and definitive structural assignment through this method is unavailable.
Computational and Theoretical Investigations of 2s 1 Benzyloxy 3 Fluoropropan 2 Ol and Its Derivatives
Density Functional Theory (DFT) Studies on Conformational Analysis and Electronic Properties
Density Functional Theory (DFT) is a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. For (2S)-1-(benzyloxy)-3-fluoropropan-2-ol, DFT studies are instrumental in elucidating its conformational landscape and electronic properties, which are fundamental to its reactivity and interactions.
Conformational analysis of flexible molecules like this compound is crucial, as its biological activity and role as a synthetic intermediate are dictated by its three-dimensional structure. DFT calculations can predict the relative stabilities of various conformers arising from rotation around the C-C and C-O bonds. For analogous fluorinated alcohols, studies have shown that intramolecular hydrogen bonding between the hydroxyl group and the fluorine atom can significantly influence conformational preference. nih.gov In the case of this compound, it is hypothesized that a gauche conformation, which allows for such an interaction, would be among the most stable conformers. The bulky benzyloxy group also imposes significant steric constraints, which, in conjunction with stereoelectronic effects like hyperconjugation involving the C-F bond, will determine the global minimum energy structure.
The electronic properties of the molecule, such as the distribution of electron density, molecular electrostatic potential (MEP), and frontier molecular orbitals (HOMO and LUMO), are also readily calculated using DFT. The highly electronegative fluorine atom is expected to create a localized region of negative electrostatic potential, while the hydroxyl proton will be a region of positive potential, indicating its role as a hydrogen bond donor. The benzyloxy group, with its aromatic ring, will also contribute to the electronic landscape, potentially engaging in π-stacking interactions.
DFT studies on related benzyloxy compounds have demonstrated that the electron density is often concentrated on the phenyl rings and oxygen atoms. nih.gov The HOMO-LUMO energy gap, a key indicator of chemical reactivity and stability, can be precisely calculated. nih.goviucr.org For fluorinated compounds, the introduction of fluorine can enhance chemical stability. emerginginvestigators.org
Table 1: Predicted Conformational and Electronic Properties of this compound from Theoretical DFT Studies
| Property | Predicted Characteristic | Theoretical Rationale |
| Most Stable Conformer | Gauche conformation | Potential for intramolecular hydrogen bonding between the hydroxyl and fluorine; steric influence of the benzyloxy group. |
| Key Torsion Angles | Influenced by benzyloxy group | The bulky benzyloxy group is expected to have a significant impact on the dihedral angles of the propanol (B110389) backbone. nih.gov |
| Molecular Electrostatic Potential (MEP) | Negative potential near F and O; Positive potential near OH proton | High electronegativity of fluorine and oxygen atoms; hydrogen bond donating capability of the hydroxyl group. |
| Frontier Molecular Orbitals | HOMO likely localized on the benzyloxy group; LUMO on the propanol backbone | The aromatic ring is electron-rich; the fluorinated alkyl chain is electron-deficient. nih.gov |
| HOMO-LUMO Energy Gap | Relatively large | The presence of fluorine is anticipated to increase the stability of the molecule. emerginginvestigators.org |
Molecular Dynamics Simulations and Intermolecular Interactions
While DFT provides a static picture of molecular properties, molecular dynamics (MD) simulations offer insights into the dynamic behavior of this compound and its interactions with its environment over time. MD simulations are particularly valuable for understanding intermolecular interactions in different solvent environments or within a biological binding site.
In an aqueous environment, MD simulations would reveal the nature and lifetime of hydrogen bonds between the hydroxyl group of the propanol moiety and surrounding water molecules. The fluorine atom, while a poor hydrogen bond acceptor, can still influence the local solvent structure through dipole-dipole interactions. The benzyloxy group, being largely hydrophobic, would likely be involved in hydrophobic interactions, potentially influencing the molecule's partitioning between aqueous and non-polar phases.
MD simulations are also crucial for studying the interactions of this compound with other molecules. For instance, in a mixture with other alcohols or in the context of a chemical reaction, MD can elucidate the formation of transient clusters and the role of specific intermolecular forces. rsc.org The chirality of the molecule is a key factor in these interactions, and MD simulations can be used to study chiral recognition phenomena, where the (2S) enantiomer may interact differently with other chiral molecules compared to its (2R) counterpart. nih.govnih.gov
The effects of fluorinated alcohols on the properties of lipid bilayers have been explored using MD simulations, providing a framework for how this compound might interact with cell membranes. nih.gov
Table 2: Predicted Intermolecular Interactions of this compound from Molecular Dynamics Simulations
| Interaction Type | Interacting Moiety | Significance |
| Hydrogen Bonding | Hydroxyl group (donor and acceptor) | Key interaction in protic solvents and with biological macromolecules. |
| Dipole-Dipole Interactions | C-F bond, C-O bonds | Important for orientation and interaction with polar molecules. |
| Hydrophobic Interactions | Benzyl (B1604629) group | Drives partitioning into non-polar environments and interactions with hydrophobic pockets in proteins. |
| π-Stacking | Phenyl ring of the benzyloxy group | Potential for interaction with other aromatic systems. |
Elucidation of Reaction Mechanisms in Synthetic Pathways using Computational Chemistry
Computational chemistry, particularly DFT, is a powerful tool for elucidating the mechanisms of chemical reactions. For the synthesis of this compound and its subsequent use in the synthesis of more complex molecules, computational studies can provide detailed insights into reaction pathways, transition states, and the origins of selectivity.
The synthesis of this chiral alcohol often involves the asymmetric opening of a prochiral epoxide with a fluoride (B91410) source, followed by the introduction of the benzyl protecting group. Computational modeling can be used to study the transition states of these reactions, helping to understand how the chiral catalyst or substrate controls the stereochemical outcome. By calculating the activation energies for different pathways, the most likely reaction mechanism can be identified.
Furthermore, when this compound is used as a building block in further synthetic steps, computational chemistry can predict its reactivity. For example, the nucleophilicity of the hydroxyl group or the susceptibility of the C-F bond to substitution can be assessed. DFT calculations have been used to investigate the reaction mechanisms of related benzyloxy compounds, providing a precedent for such studies. researchgate.net The influence of fluorinated alcohols as solvents or promoters in organic synthesis has also been a subject of computational investigation. researchgate.net
Stereochemical Prediction and Rational Design in Asymmetric Synthesis
The (2S) stereochemistry of the molecule is crucial for its intended applications. Computational methods play a vital role in predicting and rationalizing the stereochemical outcomes of asymmetric syntheses. By modeling the transition states of the key stereodetermining steps, it is possible to understand why one enantiomer is formed in preference to the other.
For instance, in a catalyzed asymmetric reaction to produce this compound, the interaction between the substrate, the catalyst, and the reagents can be modeled. The steric and electronic interactions within the transition state assembly can be analyzed to pinpoint the factors that favor the formation of the (S)-enantiomer. This understanding allows for the rational design of more efficient and selective catalysts. Theoretical calculations have been successfully employed to explain the origin and extent of enantiocontrol in similar asymmetric syntheses. nih.gov
This predictive power is not limited to the synthesis of the parent molecule but extends to reactions involving its derivatives. The chiral center in this compound can direct the stereochemistry of subsequent reactions, and computational models can help predict the diastereoselectivity of such transformations.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Derivative Design (within a research context, not clinical)
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. nih.gov In a research context, QSAR can be a valuable tool for the rational design of derivatives of this compound with optimized properties.
Starting with a library of virtual derivatives of the parent compound, where various substituents are introduced at different positions, a set of molecular descriptors can be calculated for each molecule. These descriptors quantify various aspects of the molecular structure, such as size, shape, lipophilicity, and electronic properties. If a particular property of interest (e.g., binding affinity to a target protein, or a specific reactivity parameter) has been measured for a subset of these derivatives, a QSAR model can be developed.
This model can then be used to predict the property for new, unsynthesized derivatives, thereby guiding the selection of the most promising candidates for synthesis and further investigation. nih.gov For example, a QSAR study could be designed to explore how modifications to the benzyl group or the introduction of additional functional groups on the propanol backbone would affect a particular research outcome.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Atom-Economical Stereoselective Synthetic Routes
The development of efficient and sustainable methods for the synthesis of enantiopure compounds is a primary focus in modern organic chemistry. For (2S)-1-(benzyloxy)-3-fluoropropan-2-ol, future synthetic strategies will likely concentrate on improving atom economy and stereoselectivity, moving away from classical resolution methods which are inherently limited to a 50% theoretical yield.
Promising approaches include asymmetric hydrogenation or transfer hydrogenation of the corresponding fluorinated ketone, 1-(benzyloxy)-3-fluoropropan-2-one. These reactions, often catalyzed by transition metal complexes with chiral ligands, can provide direct access to the desired (S)-enantiomer with high enantioselectivity. Additionally, methods for the stereoselective C-F bond formation are gaining traction. The use of chiral fluorinating reagents or catalyst systems that can desymmetrize prochiral substrates will be instrumental. For instance, the development of methods for the enantioselective opening of achiral epoxides with a fluoride (B91410) source is a highly atom-economical approach to chiral fluorohydrins.
A key challenge in these synthetic endeavors is the potential for catalyst inhibition or unwanted side reactions due to the presence of the fluorine atom. Therefore, the design of robust catalysts that can tolerate fluorinated substrates is a critical area of ongoing research. The principles of green chemistry, such as the use of non-toxic solvents and minimizing waste generation, will also be integral to the development of next-generation synthetic routes.
Table 1: Comparison of Potential Stereoselective Synthetic Routes
| Synthetic Strategy | Key Features | Potential Advantages | Key Challenges |
| Asymmetric Ketone Reduction | Utilizes a prochiral ketone and a chiral catalyst (e.g., Noyori-type hydrogenation). | High enantioselectivity, potentially high yield. | Synthesis of the fluorinated ketone precursor; catalyst cost and sensitivity. |
| Kinetic Resolution | Enzymatic or chemical resolution of a racemic mixture of the alcohol. | High enantioselectivity for one enantiomer. | Maximum 50% yield of the desired enantiomer; separation of enantiomers. |
| Enantioselective Epoxide Opening | Ring-opening of an achiral epoxide with a fluoride source using a chiral catalyst. | High atom economy; direct access to the chiral fluorohydrin. | Control of regioselectivity and enantioselectivity; availability of suitable catalysts. |
| Asymmetric Fluorination | Introduction of fluorine to a prochiral substrate using a chiral fluorinating agent or catalyst. | Direct incorporation of fluorine with stereocontrol. | Availability and cost of chiral fluorinating reagents; control of side reactions. |
Exploration of Novel Biocatalytic Systems for Fluorinated Chiral Alcohol Production
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity under mild reaction conditions. researchgate.net For the production of this compound, the exploration of novel biocatalytic systems is a highly promising research avenue.
One of the most established biocatalytic methods for producing chiral alcohols is the kinetic resolution of a racemic mixture using lipases. jocpr.comnih.gov In this process, the enzyme selectively acylates one enantiomer, allowing for the separation of the acylated and unacylated forms. The efficiency of this process can be optimized by screening different lipases, acyl donors, and reaction media. nih.gov
Another powerful biocatalytic approach is the asymmetric reduction of a prochiral ketone precursor, 1-(benzyloxy)-3-fluoropropan-2-one, using ketoreductases (KREDs) or alcohol dehydrogenases (ADHs). researchgate.net These enzymes, often sourced from microorganisms or engineered for specific substrates, can exhibit exquisite enantioselectivity, leading to the direct formation of the desired (S)-alcohol. The cofactor regeneration, typically involving a sacrificial alcohol like isopropanol (B130326) or an enzymatic system (e.g., glucose/glucose dehydrogenase), is crucial for the economic viability of these processes on a larger scale. almacgroup.com The development of robust enzymes that can tolerate organic solvents and high substrate concentrations will be key to the industrial application of these biocatalytic routes. nih.gov
Table 2: Potential Biocatalytic Systems for this compound Synthesis
| Biocatalytic Method | Enzyme Class | Substrate | Key Parameters |
| Kinetic Resolution | Lipases (e.g., from Candida antarctica, Pseudomonas cepacia) | Racemic 1-(benzyloxy)-3-fluoropropan-2-ol | Acyl donor, solvent, temperature, enzyme immobilization. mdpi.com |
| Asymmetric Reduction | Ketoreductases (KREDs), Alcohol Dehydrogenases (ADHs) | 1-(benzyloxy)-3-fluoropropan-2-one | Cofactor regeneration system, pH, temperature, co-solvent. researchgate.netalmacgroup.com |
| Stereoinversion | Microbial whole-cell systems (e.g., Wickerhamomyces anomalous) | (R)-1-(benzyloxy)-3-fluoropropan-2-ol | pH, temperature, cultivation medium. biointerfaceresearch.com |
Integration of this compound into Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD)
The unique structural characteristics of this compound make it an attractive building block for modern drug discovery paradigms such as Diversity-Oriented Synthesis (DOS) and Fragment-Based Drug Discovery (FBDD).
In DOS, the goal is to create structurally diverse and complex molecules from a common starting material. The chirality and the presence of both a hydroxyl and a benzyloxy group in this compound allow for divergent synthetic pathways. The hydroxyl group can be functionalized in numerous ways, while the benzyloxy group can be deprotected to reveal a primary alcohol for further elaboration. The fluorine atom can impart unique conformational constraints and electronic properties to the resulting scaffolds, potentially leading to novel biological activities.
In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target. Hits are then optimized into more potent leads. Due to its relatively small size and the presence of the key pharmacophoric features of a hydrogen bond donor (hydroxyl) and a fluorine atom, this compound itself, or a deprotected version, could be a valuable fragment. The fluorine atom is particularly useful in ¹⁹F NMR-based screening, a powerful technique for hit identification and validation. researchgate.net The incorporation of this fluorinated chiral fragment could lead to leads with improved metabolic stability and binding affinity. youtube.com
Advancements in Automated Synthesis and High-Throughput Screening for Derivatives
The synthesis and evaluation of derivatives of this compound can be significantly accelerated through the adoption of automated synthesis and high-throughput screening (HTS) technologies.
Automated flow chemistry offers precise control over reaction parameters, enhanced safety, and the potential for rapid optimization and library synthesis. researchgate.netbohrium.com A flow-based system could be developed to synthesize a library of derivatives by, for example, reacting the hydroxyl group of this compound with a variety of building blocks in a sequential manner. This approach would be particularly beneficial for exploring the structure-activity relationships of its derivatives in a time- and resource-efficient manner. researchgate.netnih.gov
Once a library of derivatives is synthesized, HTS can be employed to rapidly assess their biological activity against a panel of targets. nih.gov For fluorinated compounds, specific HTS techniques can be particularly advantageous. For instance, ¹⁹F NMR spectroscopy is a powerful tool for screening fluorinated compound libraries due to the high sensitivity of the ¹⁹F nucleus and the lack of background signals in biological samples. researchgate.netadelphi.edu Furthermore, highly sensitive analytical methods like high-resolution continuum source molecular absorption spectrometry (HR-CS MAS) are being developed for the in-vitro testing of fluorinated drug candidates. nih.gov
Application of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization for Fluorinated Chiral Compounds
Furthermore, ML algorithms can be integrated with automated synthesis platforms to create self-optimizing systems. These systems can autonomously perform a series of experiments, analyze the results, and use the data to inform the design of subsequent experiments, ultimately leading to the rapid identification of optimal reaction conditions. This data-driven approach will be invaluable for accelerating the development of efficient and robust syntheses for chiral fluorinated compounds.
Q & A
Q. What methodologies resolve discrepancies in reported biological activity across studies?
- Methodological Answer :
- Meta-analysis : Compare assay conditions (e.g., cell lines, IC protocols) to identify confounding variables.
- Orthogonal assays : Validate target engagement using SPR (surface plasmon resonance) alongside enzymatic assays .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
